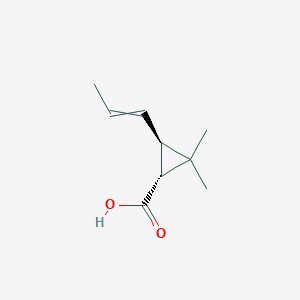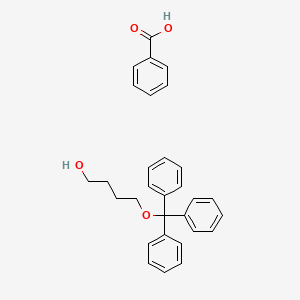
Benzoic acid;4-trityloxybutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid;4-trityloxybutan-1-ol is an organic compound that combines the properties of benzoic acid and 4-trityloxybutan-1-ol. Benzoic acid is a white, crystalline solid that is widely used as a food preservative and in the production of various chemicals . 4-trityloxybutan-1-ol is a derivative of butanol with a trityl group attached, which can be used in organic synthesis and as a protecting group in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;4-trityloxybutan-1-ol can be achieved through several methods. One common approach involves the esterification of benzoic acid with 4-trityloxybutan-1-ol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid;4-trityloxybutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives and other oxidation products.
Reduction: Reduction reactions can convert the compound into alcohols and other reduced forms.
Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce various alcohols .
Aplicaciones Científicas De Investigación
Benzoic acid;4-trityloxybutan-1-ol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of benzoic acid;4-trityloxybutan-1-ol involves its interaction with specific molecular targets and pathways. For example, the trityl group can protect hydroxyl groups during chemical reactions, preventing unwanted side reactions . The benzoic acid moiety can participate in various biochemical processes, including enzyme inhibition and metabolic regulation .
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid used as a preservative and in organic synthesis.
4-trityloxybutan-1-ol: A derivative of butanol with a trityl group, used as a protecting group in organic synthesis.
Uniqueness
Benzoic acid;4-trityloxybutan-1-ol is unique due to its combination of benzoic acid and 4-trityloxybutan-1-ol, which imparts both preservative properties and the ability to act as a protecting group in chemical reactions. This dual functionality makes it a valuable compound in various scientific and industrial applications .
Propiedades
Número CAS |
431065-46-2 |
|---|---|
Fórmula molecular |
C30H30O4 |
Peso molecular |
454.6 g/mol |
Nombre IUPAC |
benzoic acid;4-trityloxybutan-1-ol |
InChI |
InChI=1S/C23H24O2.C7H6O2/c24-18-10-11-19-25-23(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;8-7(9)6-4-2-1-3-5-6/h1-9,12-17,24H,10-11,18-19H2;1-5H,(H,8,9) |
Clave InChI |
WWRABLZXTNBRMM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


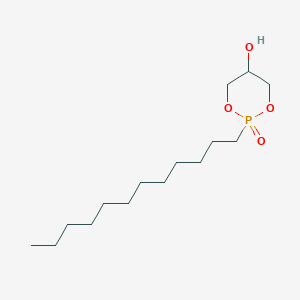
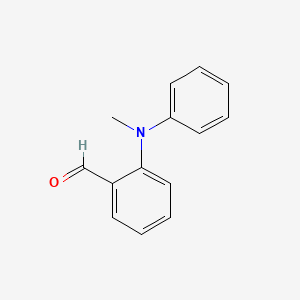
![1-Butyl-4-{4-[4-(dodecyloxy)phenyl]buta-1,3-diyn-1-yl}benzene](/img/structure/B14257120.png)
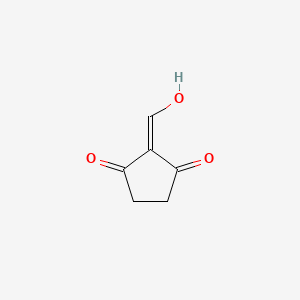
![Benzene, 1-(trifluoromethyl)-3-[1-[4-(trifluoromethyl)phenyl]ethenyl]-](/img/structure/B14257126.png)
![4-[2-[(4-Aminophenyl)sulfonylamino]ethyl]benzenesulfonamide](/img/structure/B14257137.png)
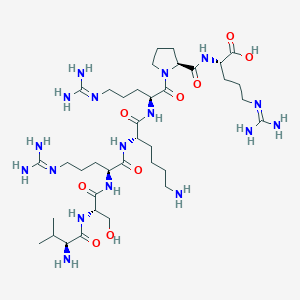
![Naphth[1,2-c]isoxazol-3-amine, 4,5-dihydro-](/img/structure/B14257154.png)
![2,2'-[Oxybis(methylene)]bis(4-tert-butylphenol)](/img/structure/B14257161.png)
![[(2R,3R)-2-Amino-3-hydroxyoctadec-4-en-1-yl]phosphonic acid](/img/structure/B14257169.png)
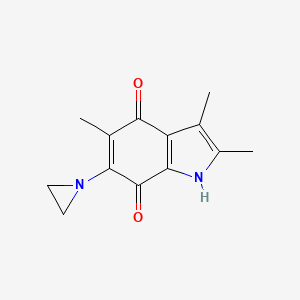
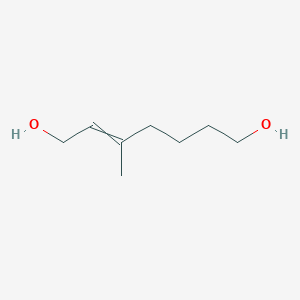
![2-[4-(Dimethylamino)phenyl]cyclobutane-1-carbaldehyde](/img/structure/B14257182.png)
